(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS No.: 869478-12-6
Cat. No.: VC0057950
Molecular Formula: C17H15NO4
Molecular Weight: 297.31
* For research use only. Not for human or veterinary use.
![(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one - 869478-12-6](/images/no_structure.jpg)
Specification
CAS No. | 869478-12-6 |
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Molecular Formula | C17H15NO4 |
Molecular Weight | 297.31 |
IUPAC Name | 8-[(2R)-oxiran-2-yl]-6-phenylmethoxy-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C17H15NO4/c19-16-10-22-17-13(15-9-21-15)6-12(7-14(17)18-16)20-8-11-4-2-1-3-5-11/h1-7,15H,8-10H2,(H,18,19)/t15-/m0/s1 |
Standard InChI Key | QKZJSZZMIRDNNQ-HNNXBMFYSA-N |
SMILES | C1C(O1)C2=C3C(=CC(=C2)OCC4=CC=CC=C4)NC(=O)CO3 |
Introduction
Chemical Identity and Structure
(R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b] oxazin-3(4H)-one is an organic compound with substantial pharmaceutical relevance, particularly in relation to respiratory medications. It is identified by CAS number 869478-12-6 and possesses a molecular formula of C17H15NO4 . This complex heterocyclic compound has a molecular weight of 297.30 g/mol according to PubChem calculations or 297.31 g/mol as reported by ChemicalBook .
Nomenclature and Identification
The compound is known by several synonyms in scientific and commercial contexts:
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8-[(2R)-2-Oxiranyl]-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
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Olodaterol INT
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Odatero Impurity 10
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Olodaterol Impurity 8
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8-(2R)-Oxiranyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
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2H-1,4-Benzoxazin-3(4H)-one, 8-[(2R)-2-oxiranyl]-6-(phenylmethoxy)-
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8-(2R)-epoxyethanyl-6-(benzyloxy)-2H-1,4-benzoxazine-3(4H)-one
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6-(benzyloxy)-8-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
The IUPAC name is officially recognized as 8-[(2R)-oxiran-2-yl]-6-phenylmethoxy-4H-1,4-benzoxazin-3-one .
Structural Characteristics
The compound features several distinctive structural elements:
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A benzoxazinone core system
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A benzyloxy (phenylmethoxy) substituent at position 6
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An oxiranyl (epoxy) group at position 8 with a defined R stereochemistry
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A lactam functional group as part of the oxazinone ring
This structural arrangement can be represented in simplified form through the SMILES notation: C1C@HC2=C3C(=CC(=C2)OCC4=CC=CC=C4)NC(=O)CO3 .
Physical and Chemical Properties
The physical state and chemical properties of (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b] oxazin-3(4H)-one provide insight into its handling, storage, and potential applications in pharmaceutical processes.
Basic Physical Properties
The compound presents as an off-white solid under standard conditions . While detailed spectroscopic data is limited in the available resources, the following properties have been documented:
Chemical Identifiers and Descriptors
For analytical and database purposes, the compound is characterized by the following chemical identifiers:
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InChI: InChI=1S/C17H15NO4/c19-16-10-22-17-13(15-9-21-15)6-12(7-14(17)18-16)20-8-11-4-2-1-3-5-11/h1-7,15H,8-10H2,(H,18,19)/t15-/m0/s1
These standardized identifiers facilitate cross-referencing across various chemical databases and ensure accurate identification in scientific communications.
Pharmaceutical Relevance
The nomenclature associated with (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b] oxazin-3(4H)-one suggests significant pharmaceutical applications, particularly in connection with respiratory therapeutics.
Relationship to Olodaterol
The compound's alternative designations as "Olodaterol INT," "Odatero Impurity 10," and "Olodaterol Impurity 8" indicate its relevance to Olodaterol—a long-acting β2-adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD) . Based on these designations, the compound likely serves in one or more of the following capacities:
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As a synthetic intermediate in the industrial production of Olodaterol
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As a potential process-related impurity that may be present in Olodaterol formulations
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As an analytical reference standard used for quality control purposes in pharmaceutical manufacturing
The "INT" designation specifically suggests its role as an intermediate compound in the synthetic pathway leading to the final active pharmaceutical ingredient.
Structural Significance
The stereochemically defined (R)-configuration at the oxiranyl group is particularly noteworthy, as this specific stereochemistry may be crucial for:
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The correct stereochemical outcome in subsequent synthetic steps
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The three-dimensional arrangement needed for biological activity
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The ability to serve as a reliable analytical marker for quality control purposes
Manufacturer | Product Name | Price | Minimum Order | Purity | Supply Capability |
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ShenZhen H&D Pharmaceutical Technology Co., LTD | Olodaterol Impurity 10 | US $0.00 / mg | 10 mg | 0.98 | 10 g |
Hebei Kingfiner Technology Development Co.Ltd | 8-(2R)-Oxiranyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one | US $0.00-0.00 / kg | 1 kg | 99% | 50,000 kg |
Zhuozhou Wenxi Import and Export Co., Ltd | 8-(2R)-Oxiranyl-6-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one | US $15.00-10.00 / kg | 1 kg | 99%+ HPLC | Monthly supply of 1 ton |
The significant variation in supply capabilities—from small research quantities to industrial-scale production—suggests multiple applications across research, analytical, and manufacturing sectors.
Structure-Activity Relationships
The structural features of (R)-6-(benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b] oxazin-3(4H)-one provide insight into its potential reactivity and functional role.
Reactive Functional Groups
Several functional groups in this molecule merit attention:
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The oxiranyl (epoxide) group is highly reactive and can participate in ring-opening reactions with nucleophiles, potentially serving as a point for further synthetic elaboration
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The benzyloxy group functions as a protecting group for a phenolic hydroxyl, which might be deprotected in subsequent synthetic steps
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The lactam functionality in the benzoxazinone core contributes to the compound's hydrogen bonding capabilities
These structural features suggest that the compound may serve as a versatile synthetic building block, particularly in the context of pharmaceutical synthesis.
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